3-Buten-2-one, 3-(1H-indol-3-ylmethyl)-
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Overview
Description
3-Buten-2-one, 3-(1H-indol-3-ylmethyl)-: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features an indole moiety attached to a butenone structure, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)- can be achieved through various synthetic routes. One common method involves the alkylation of indole at the C-3 position using 3-buten-2-one. This reaction typically requires a base catalyst and can be carried out under mild conditions. The reaction can be represented as follows:
Indole+3-Buten-2-one→3-Buten-2-one, 3-(1H-indol-3-ylmethyl)-
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of stabilizers such as hydroquinone can prevent unwanted side reactions during the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid or indole-3-ketone derivatives.
Reduction: Formation of 3-(1H-indol-3-ylmethyl)butanol.
Substitution: Formation of halogenated or nitrated indole derivatives
Scientific Research Applications
Chemistry: In chemistry, 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit antiviral, anticancer, and antimicrobial activities, making this compound a subject of interest in various biological assays .
Medicine: In medicine, 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)- is explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)- involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The butenone structure can also participate in Michael addition reactions, leading to the formation of covalent bonds with biological macromolecules .
Comparison with Similar Compounds
3-Buten-2-one (Methyl vinyl ketone): A simpler analog with similar reactivity but lacking the indole moiety.
4-(1H-Indol-3-yl)butan-2-one: Another indole derivative with a different alkyl chain length.
Uniqueness: 3-Buten-2-one, 3-(1H-indol-3-ylmethyl)- is unique due to its combination of the indole and butenone structures. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its simpler analogs .
Properties
CAS No. |
800366-91-0 |
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Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-(1H-indol-3-ylmethyl)but-3-en-2-one |
InChI |
InChI=1S/C13H13NO/c1-9(10(2)15)7-11-8-14-13-6-4-3-5-12(11)13/h3-6,8,14H,1,7H2,2H3 |
InChI Key |
WBIQLAGLOAPOFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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